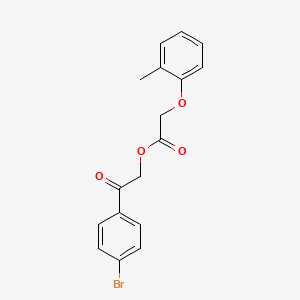![molecular formula C18H20N4O7S B11552577 N-{3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropyl}-4-nitrobenzenesulfonamide (non-preferred name)](/img/structure/B11552577.png)
N-{3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropyl}-4-nitrobenzenesulfonamide (non-preferred name)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropyl}-4-nitrobenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylidene hydrazine moiety, a nitrobenzenesulfonamide group, and methoxy substituents, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropyl}-4-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylidene Hydrazine Intermediate: This step involves the condensation of 2,5-dimethoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the benzylidene hydrazine intermediate.
Coupling with 4-Nitrobenzenesulfonyl Chloride: The intermediate is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropyl}-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or hydrazones.
Wissenschaftliche Forschungsanwendungen
N-{3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropyl}-4-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-{3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropyl}-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with key residues. The presence of the nitro group and the benzylidene hydrazine moiety can facilitate interactions with proteins and nucleic acids, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-3-oxopropyl}-4-nitrobenzenesulfonamide
- N-{3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-3-oxopropyl}-4-nitrobenzenesulfonamide
Uniqueness
N-{3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropyl}-4-nitrobenzenesulfonamide is unique due to the specific positioning of the methoxy groups on the benzylidene ring, which can influence its reactivity and interaction with biological targets
Eigenschaften
Molekularformel |
C18H20N4O7S |
|---|---|
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-[(4-nitrophenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C18H20N4O7S/c1-28-15-5-8-17(29-2)13(11-15)12-19-21-18(23)9-10-20-30(26,27)16-6-3-14(4-7-16)22(24)25/h3-8,11-12,20H,9-10H2,1-2H3,(H,21,23)/b19-12+ |
InChI-Schlüssel |
ZZKXLWUPHQECGA-XDHOZWIPSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(2-phenylhydrazinylidene)methyl]phenyl naphthalen-1-ylacetate](/img/structure/B11552500.png)
![N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11552504.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11552518.png)
![2,6-dibromo-N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-4-methoxyaniline](/img/structure/B11552519.png)
![2-(2,5-dimethylphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11552521.png)

![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(2-phenoxyethyl)acetamide](/img/structure/B11552527.png)
![4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11552531.png)
![2-(4-chlorophenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11552536.png)
![N'-Cyclooctylidene-2-[(2,4-dibromophenyl)amino]acetohydrazide](/img/structure/B11552538.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11552539.png)
![N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]prop-2-enamide](/img/structure/B11552550.png)
![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11552551.png)
![methanediylbis-2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-4,1-diyl dipropanoate](/img/structure/B11552555.png)
